molecular formula C17H21NO4S2 B2868314 N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 2034272-40-5

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No.: B2868314
CAS No.: 2034272-40-5
M. Wt: 367.48
InChI Key: QLAHMBQKTGAOHZ-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. For instance, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, ethylcyanoacetate and cyclohexanone were reacted with sulfur at room temperature with continuous stirring in the presence of diethylamine, resulting in the formation of an intermediate .


Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Enzyme Inhibitory Studies

Sulfonamides, including derivatives similar to the specified chemical, have been synthesized and evaluated for their potential as therapeutic agents. A notable study involves the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine, which demonstrated significant acetylcholinesterase inhibitory activity, comparable to Neostigmine methylsulfate, indicating potential applications in Alzheimer’s disease treatment (Abbasi et al., 2018).

Pharmacological Activities

Another area of interest is the pharmacological properties of sulfonamide derivatives. For instance, biphenylsulfonamides have been identified as novel series of endothelin-A selective antagonists, with modifications leading to enhanced binding and functional activity, suggesting potential for treating conditions influenced by endothelin, such as hypertension (Murugesan et al., 1998).

Computational and Molecular Docking Studies

Computational studies and molecular docking play a crucial role in the development of sulfonamide-based compounds. For example, the synthesis and computational study of new 3,4,5-trisubstituted-1,2,4-triazole analogues, including sulfonamide derivatives, revealed significant enzyme inhibitory activities against bovine carbonic anhydrase and acetylcholinesterase, underscoring the utility of computational methods in drug design (Virk et al., 2018).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their specific structure and the biological target they interact with. They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S2/c1-11-9-15(10-12(2)17(11)22-4)24(20,21)18-8-7-14-5-6-16(23-14)13(3)19/h5-6,9-10,18H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAHMBQKTGAOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCCC2=CC=C(S2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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